

Potential Therapeutic Targets of Pyridazinone Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hydroxy-1-methylpyridazin-6(1H)-one

Cat. No.: B189610

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

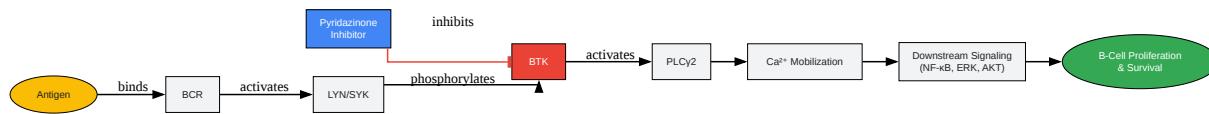
The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological molecules implicated in various disease states. This technical guide provides a comprehensive overview of the key therapeutic targets of pyridazinone-based compounds, with a focus on their applications in oncology, cardiovascular diseases, and inflammatory conditions. This document details the mechanisms of action, summarizes quantitative inhibitory data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Pyridazinone Compounds in Oncology

Pyridazinone derivatives have shown significant promise as anticancer agents by targeting several key proteins involved in cancer cell proliferation, survival, and DNA repair.

Tyrosine Kinase Inhibition

Pyridazinone-based compounds have been developed as potent inhibitors of various tyrosine kinases that are often dysregulated in cancer.


BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which is essential for B-cell proliferation and survival. Aberrant BCR signaling is a hallmark of many B-cell malignancies. Pyridazinone derivatives have been designed to irreversibly inhibit BTK.^[1]

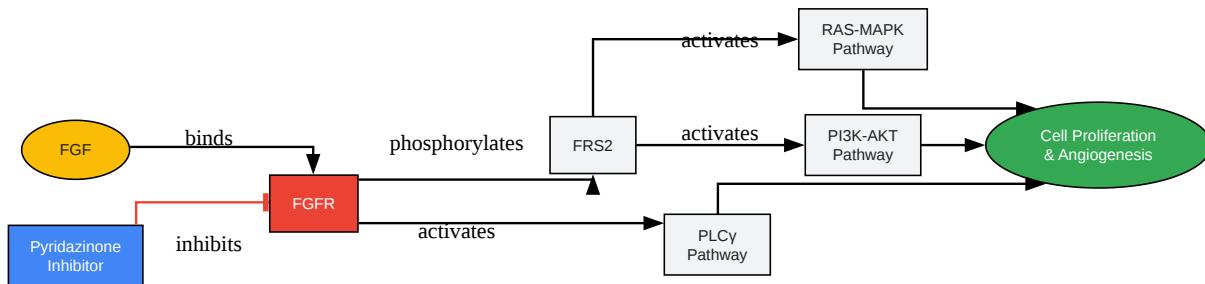
For instance, a series of pyrazolo[3,4-d]pyridazinone derivatives have demonstrated potent BTK inhibition.[\[1\]](#)

Quantitative Data: BTK Inhibition

Compound Class	Specific Compound	Target	IC50	Reference
Pyrazolo[3,4-d]pyridazinone	Compound 37	BTK	2.1 nM	[1]
Imidazo[1,2-b]pyridazine	TM471-1 (Compound 22)	BTK	1.3 nM	

Signaling Pathway: BTK in B-Cell Receptor Signaling

[Click to download full resolution via product page](#)


Caption: The BTK signaling pathway, a key driver in B-cell malignancies, is inhibited by pyridazinone compounds.

The FGFR signaling pathway is involved in cell proliferation, differentiation, and angiogenesis. Dysregulation of this pathway is implicated in various cancers. Pyrazolo[3,4-d]pyridazinone derivatives have been developed as potent covalent inhibitors of FGFR.[\[2\]](#)

Quantitative Data: FGFR Inhibition

Compound Class	Target	IC50	Reference
Pyrazolo[3,4-d]pyridazinone	FGFR1	0.6 nM	
Pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371)	FGFR1	0.6 nM	

Signaling Pathway: FGFR Signaling Cascade

[Click to download full resolution via product page](#)

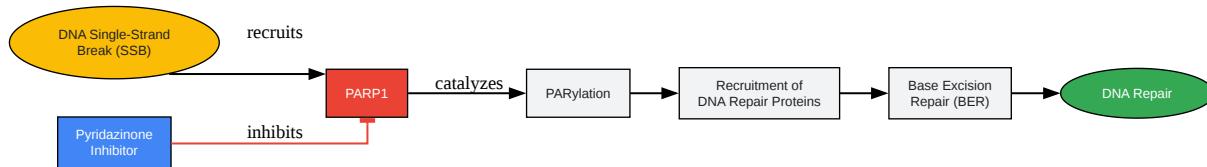
Caption: Pyridazinone inhibitors block the FGFR signaling cascade, thereby affecting cancer cell growth and angiogenesis.

FER is a non-receptor tyrosine kinase implicated in cancer cell migration and metastasis.

Pyrido-pyridazinone derivatives have been identified as potent FER inhibitors.[3][4]

Quantitative Data: FER Inhibition

Compound Class	Specific Compound	Target	IC50	Reference
Pyrido-pyridazinone	DS21360717	FER	0.5 nM	[3][4]
Pyrido-pyridazinone	DS08701581	FER	<0.5 nM	[3][5]


Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, particularly PARP1, are critical for DNA single-strand break repair. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality. Several pyridazinone-based PARP inhibitors are approved for clinical use.[2]

Quantitative Data: PARP Inhibition

Compound	Target	IC50	Clinical Use	Reference
Olaparib	PARP1/2	1.5 nM	Ovarian, Breast, Prostate, Pancreatic Cancer	[2]
Talazoparib	PARP1/2	0.2 nM	Breast Cancer	[2]
Fluzoparib	PARP1	1.46 nM	Ovarian, Breast, Gastric Cancer	[2]
E-7016	PARP	40 nM	Melanoma	[2]
Pyridopyridazinone (8a)	PARP-1	36 nM	Preclinical	
Tetrahydropyrido-pyridazinone (20w)	PARP-1	<1 nM (Ki)	Preclinical	

Signaling Pathway: PARP1 in DNA Single-Strand Break Repair

[Click to download full resolution via product page](#)

Caption: Pyridazinone-based PARP inhibitors disrupt DNA repair mechanisms, leading to cancer cell death.

Tubulin Polymerization Inhibition

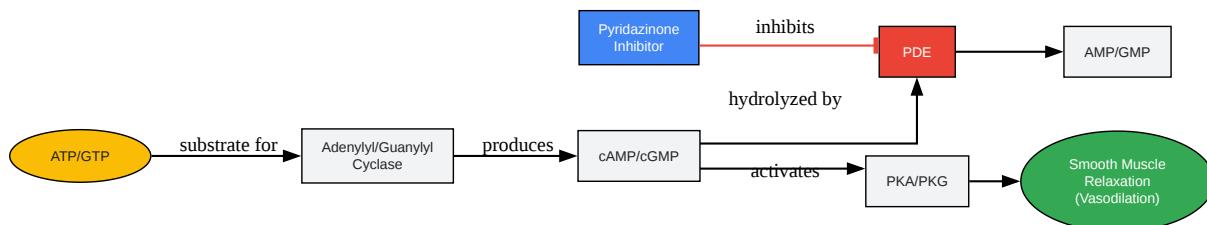
Microtubules are essential for cell division, and their disruption is a well-established anticancer strategy. Pyridazinone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][6]

Quantitative Data: Tubulin Polymerization Inhibition

Compound Class	Specific Compound	Target	IC50	Reference
Quinoline-pyridazinone	Compound 43	Human Pancreas Cancer (Panc-1)	2.9 μ M	[2]
Quinoline-pyridazinone	Compound 43	Human Pancreas Cancer (Paca-2)	2.2 μ M	[2]
Quinoline-pyrrolone-pyridazinone conjugate	25b	Tubulin Polymerization	5.08 μ M	[6]
Quinoline-pyrrolone-pyridazinone conjugate	25c	Tubulin Polymerization	3.4 μ M	[6]
Quinoline-pyrrolone-pyridazinone conjugate	25d	Tubulin Polymerization	6.92 μ M	[6]

Pyridazinone Compounds in Cardiovascular Disease

The pyridazinone core is present in several cardiovascular drugs and investigational agents, primarily acting as vasodilators and antihypertensives.


Phosphodiesterase (PDE) Inhibition

PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP). Inhibition of PDEs, particularly PDE3 and PDE5, leads to increased levels of these second messengers, resulting in vasodilation and other cardiovascular effects.[2]

Quantitative Data: PDE Inhibition

Compound Class	Specific Compound	Target	IC50	Reference
Pyrazolo[3,4-d]pyridazinone	Compound 27	PDE5	34 nM	[2]
2-phenyl-3,6-pyridazinedione	Compound 28	PDE5	22 nM	[2]
Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one	5r	PDE5	8.3 nM	

Signaling Pathway: PDE Inhibition and Vasodilation

[Click to download full resolution via product page](#)

Caption: Pyridazinone-based PDE inhibitors increase cyclic nucleotide levels, leading to vasodilation.

Direct Vasodilation and Angiotensin-Converting Enzyme (ACE) Inhibition

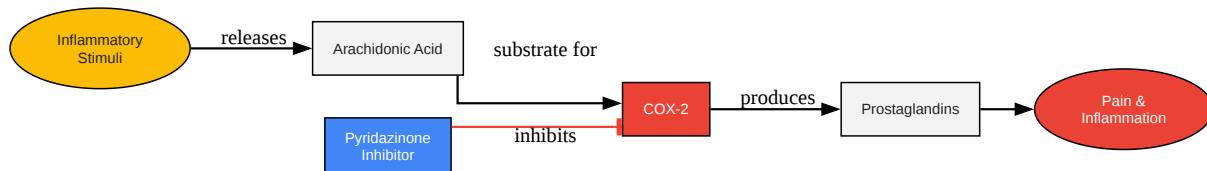
Some pyridazinone derivatives exhibit direct vasodilatory effects or act as inhibitors of the angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure.[2]

Quantitative Data: Vasodilation and ACE Inhibition

Compound Class	Specific Compound	Effect	IC50	Reference
Dihydropyridazine one amide	Compound 9	Vasodilation	0.051 μ M	[2]
N,O-dibenzyl derivative	Compound 10	Vasodilation	35.3 μ M	[2]
Pyridazinone derivative	Compound 20	ACE Inhibition	5.78 μ g/mL	[2]

Pyridazinone Compounds in Inflammatory Diseases

Pyridazinone derivatives have demonstrated significant anti-inflammatory properties through various mechanisms, including the inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).


Cyclooxygenase-2 (COX-2) Inhibition

COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are sought after for their anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs.

Quantitative Data: COX-2 Inhibition

Compound Class	Specific Compound	Target	IC50	Reference
Pyridazinone derivative	56a	COX-2	0.11 µM	
Pyridazinone derivative	58a	COX-2	0.24 µM	
Pyridazinone derivative	9a	COX-2	15.50 nM	
Pyridazinone derivative	12	COX-2	17.10 nM	
Pyridazinone derivative	5a	COX-2	0.77 µM	
Pyridazinone derivative	5f	COX-2	1.89 µM	

Signaling Pathway: COX-2 in Inflammation

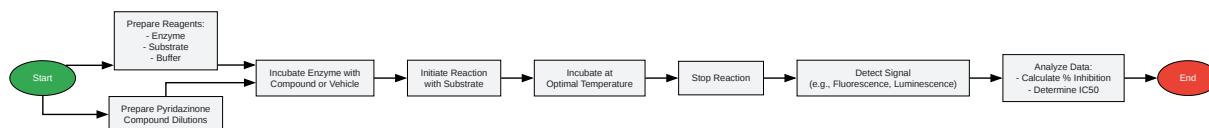
[Click to download full resolution via product page](#)

Caption: Selective inhibition of COX-2 by pyridazinone compounds reduces the production of inflammatory prostaglandins.

Phosphodiesterase 4 (PDE4) Inhibition

PDE4 is predominantly expressed in inflammatory and immune cells, where it regulates cAMP levels. Inhibition of PDE4 elevates cAMP, leading to a downstream anti-inflammatory response.

Quantitative Data: PDE4 Inhibition


Compound Class	Specific Compound	Target	IC50	Reference
Indole-pyridazinone	4ba	PDE4B	251 nM	
Pyrrolo[2,3-d]pyridazinone	9e	PDE4B	0.32 μ M	

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the therapeutic potential of pyridazinone compounds.

In Vitro Assays

Experimental Workflow: General In Vitro Enzyme Inhibition Assay

[Click to download full resolution via product page](#)

Caption: A generalized workflow for conducting in vitro enzyme inhibition assays to determine the potency of pyridazinone compounds.

These assays typically measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. Common formats include ELISA-based assays, fluorescence resonance energy transfer (FRET) assays, and luminescence-based assays that quantify ATP consumption.

PDE activity is often measured using fluorescence polarization (FP) assays. In these assays, a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) is used as a substrate. Hydrolysis by PDE and subsequent binding of the product to a binding agent results in a change in fluorescence polarization, which is inhibited in the presence of a PDE inhibitor.

PARP activity can be assessed using colorimetric or fluorometric assays that measure the incorporation of NAD⁺ into poly(ADP-ribose) chains on a histone substrate.

The effect of compounds on tubulin polymerization can be monitored by measuring the change in turbidity (absorbance at 340 nm) of a purified tubulin solution over time. Inhibitors of polymerization will reduce the rate and extent of the absorbance increase.

This is a high-throughput screening platform to evaluate the anticancer activity of compounds against a panel of 60 human cancer cell lines. Cells are incubated with the test compound for 48 hours, and cell viability is typically assessed using the sulforhodamine B (SRB) assay, which measures cellular protein content.

In Vivo Assays

This is a standard model for evaluating the anti-inflammatory activity of compounds. Carrageenan is injected into the paw of a rodent, inducing an inflammatory response characterized by edema. The test compound is administered prior to carrageenan injection, and the reduction in paw volume is measured over time as an indicator of anti-inflammatory efficacy.

To assess in vivo anticancer activity, human cancer cells are implanted into immunocompromised mice. Once tumors are established, the animals are treated with the pyridazinone compound, and tumor growth is monitored over time.

Conclusion

The pyridazinone scaffold represents a highly versatile platform for the development of novel therapeutics targeting a diverse range of proteins. The compounds have demonstrated significant potential in oncology, cardiovascular medicine, and the treatment of inflammatory diseases. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance this promising class of molecules into clinical applications. Further research and clinical trials are

warranted to fully elucidate the therapeutic potential of pyridazinone derivatives.[\[2\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [pubs.acs.org](#) [pubs.acs.org]
- 4. [pubs.acs.org](#) [pubs.acs.org]
- 5. [mdpi.com](#) [mdpi.com]
- 6. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting Tx_A2, TNF- α , and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]
- 9. [mdpi.com](#) [mdpi.com]
- 10. [tandfonline.com](#) [tandfonline.com]
- 11. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Local anti-inflammatory effect and behavioral studies on new PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Potential Therapeutic Targets of Pyridazinone Compounds: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189610#potential-therapeutic-targets-of-pyridazinone-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com